Aripiprazole Impurity 10

Pharmaceutical Analysis Regulatory Compliance Structural Characterization

Misidentified impurity peaks during aripiprazole HPLC method validation can delay ANDA submissions. This positional isomer (CAS 203395-78-2) resolves baseline separation ambiguity. - XLogP3-AA 4.6 ensures distinct retention vs. parent drug for unambiguous peak ID - USP-listed Pharmaceutical Analytical Impurity (PAI) guarantees regulatory acceptability - Exact mass 447.148 Da enables definitive LC-MS confirmation in cGMP QC workflows

Molecular Formula C23H27Cl2N3O2
Molecular Weight 448.4
CAS No. 203395-78-2
Cat. No. B601607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole Impurity 10
CAS203395-78-2
SynonymsAripiprazole Impurity 10
Molecular FormulaC23H27Cl2N3O2
Molecular Weight448.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Aripiprazole Impurity 10: Analytical Reference Standard Overview


Aripiprazole Impurity 10 (CAS 203395-78-2) is a positional isomer and a known process-related impurity of the atypical antipsychotic drug aripiprazole [1]. Chemically designated as 5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, it possesses a molecular formula of C23H27Cl2N3O2 and a molecular weight of 448.39 g/mol [1]. This compound is classified as a pharmaceutical analytical impurity (PAI) and is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of aripiprazole and in Abbreviated New Drug Applications (ANDA) [2].

Why Class-Level Substitution Fails for Aripiprazole Impurity 10


In-class compounds within the aripiprazole impurity profile cannot be interchanged due to distinct structural, physicochemical, and regulatory characteristics. Aripiprazole Impurity 10 is a specific positional isomer that differs from the parent drug aripiprazole and other related impurities in its substitution pattern on the dihydroquinolinone core, leading to unique chromatographic behavior and regulatory recognition [1]. Its computed lipophilicity (XLogP3-AA of 4.6) differs from that of aripiprazole (reported logP values ranging from 3.6 to 5.0), impacting retention time and separation in validated HPLC methods [1][2]. Regulatory authorities, including the USP, maintain distinct monograph specifications for individual impurities; therefore, using an alternative compound as a reference standard for system suitability, method validation, or quality control would not satisfy compliance requirements [3].

Quantitative Differentiation Evidence for Aripiprazole Impurity 10


Structural Isomerism and Regulatory Identity

Aripiprazole Impurity 10 is a positional isomer wherein the butoxy linker is attached at the 5-position of the 3,4-dihydroquinolin-2(1H)-one ring, in contrast to aripiprazole which features the linker at the 7-position . This structural divergence fundamentally alters the compound's interaction with chromatographic stationary phases and its official pharmacopoeial classification, making it unsuitable for direct substitution with aripiprazole or other impurities in validated analytical procedures [1].

Pharmaceutical Analysis Regulatory Compliance Structural Characterization

Lipophilicity and Chromatographic Retention

The computed octanol-water partition coefficient (XLogP3-AA) for Aripiprazole Impurity 10 is 4.6, whereas reported logP values for aripiprazole range from 3.6 to 5.0 depending on the experimental or computational method [1][2]. This difference in lipophilicity translates to a measurable shift in reversed-phase HPLC retention behavior, which is critical for achieving baseline separation in validated methods [3].

Chromatography Quantitative Structure-Retention Relationship (QSRR) Lipophilicity

Regulatory Designation as a Pharmaceutical Analytical Impurity

Aripiprazole Impurity 10 is officially designated as a Pharmaceutical Analytical Impurity (PAI) by the USP and is explicitly referenced for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of aripiprazole [1]. This regulatory-specific utility distinguishes it from non-characterized or non-compliant impurity standards.

Regulatory Science ANDA Filing Quality Control

Molecular Descriptor Uniqueness and Cheminformatic Identity

Aripiprazole Impurity 10 is unambiguously defined by a unique set of chemical descriptors, including exact mass (447.1480325 Da), monoisotopic mass, and InChIKey (IJUWKLVEAYGXDI-UHFFFAOYSA-N), which differentiate it from other aripiprazole-related impurities such as Impurity A (CAS 22246-18-0) or Impurity F (Aripiprazole N-oxide) [1][2]. This precise digital identity is essential for accurate database matching and cheminformatic filtering.

Chemical Informatics Impurity Profiling Database Annotation

Application Scenarios for Aripiprazole Impurity 10


ANDA Method Validation and System Suitability

Aripiprazole Impurity 10 (CAS 203395-78-2) serves as a critical reference standard during the development and validation of HPLC methods for aripiprazole drug substance and drug product, as required for ANDA submissions. Its well-defined positional isomerism (5-substituted vs. 7-substituted dihydroquinolinone) ensures accurate peak identification and quantitation of this specific process-related impurity. Its computed lipophilicity (XLogP3-AA 4.6) informs method optimization for baseline separation from the parent drug and other impurities [1]. Its status as a USP-listed Pharmaceutical Analytical Impurity (PAI) further supports its acceptability in regulatory filings .

QC Release and Stability Testing for API and Drug Product

In cGMP manufacturing environments, Aripiprazole Impurity 10 is used as a quantitative reference material for monitoring and controlling the levels of this specific positional isomer in aripiprazole active pharmaceutical ingredient (API) and final drug product. The distinct exact mass (447.1480325 Da) enables unambiguous identification via LC-MS, ensuring that impurity levels remain below established acceptance criteria [1]. Utilizing a certified reference standard with precise molecular descriptors mitigates the risk of batch rejection due to unidentified or mischaracterized impurity peaks [1].

Forced Degradation and Impurity Profiling Studies

Aripiprazole Impurity 10 is employed as a marker compound in forced degradation (stress) studies to assess the stability of aripiprazole under various ICH conditions (e.g., heat, light, humidity, oxidative stress). Its structural identity as a process-related impurity—rather than a primary degradation product—helps delineate the origin of peaks observed in stability-indicating HPLC methods [1]. This distinction is crucial for justifying the impurity profile and establishing shelf-life specifications in regulatory submissions [1].

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